molecular formula C19H24ClNO2 B4409007 4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride

4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride

Cat. No. B4409007
M. Wt: 333.8 g/mol
InChI Key: ZZXCIMQZNSUTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor and has been found to have promising effects in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride involves its binding to the dopamine D3 receptor and blocking its activity. This results in a decrease in dopamine release in the brain, which is responsible for the rewarding effects of various drugs of abuse. By blocking the dopamine D3 receptor, this compound has been found to reduce drug-seeking behavior in preclinical studies.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. This compound has also been found to reduce the expression of c-fos, a protein that is involved in the regulation of gene expression in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride in lab experiments include its selective antagonist activity at the dopamine D3 receptor and its potential therapeutic applications in the treatment of various neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

For the research on 4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride include the development of more selective and potent compounds that target the dopamine D3 receptor. This will help to improve the therapeutic potential of this compound in the treatment of various neurological disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which will require clinical trials and regulatory approval.

Scientific Research Applications

4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have promising effects in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. This compound acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.

properties

IUPAC Name

4-[2-(4-benzylphenoxy)ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.ClH/c1-2-4-17(5-3-1)16-18-6-8-19(9-7-18)22-15-12-20-10-13-21-14-11-20;/h1-9H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXCIMQZNSUTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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